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Compound of Interest

Compound Name: XLR11 6-hydroxyindole metabolite

CAS No.: 1630022-98-8

Cat. No.: B592965

Get Quote

Executive Technical Summary
The detection of XLR11 ([1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-

tetramethylcyclopropyl)methanone) presents a unique challenge in forensic toxicology due to

its rapid metabolism, thermal instability, and metabolic convergence with its non-fluorinated

analog, UR-144.

XLR11 is a synthetic cannabinoid acting as a potent agonist at CB1 and CB2 receptors. Upon

administration—typically via smoking—it undergoes extensive Phase I and Phase II

metabolism. A critical forensic complication is the oxidative defluorination of XLR11, which

produces metabolites identical to those of UR-144. Consequently, distinguishing XLR11 intake

from UR-144 intake requires the identification of specific fluorinated markers or thermal

degradation products.

This guide details the metabolic pathways, matrix-specific detection windows, and validated

LC-MS/MS protocols required for the unequivocal identification of XLR11 exposure.
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Metabolic Pathways & Mechanistic Toxicology
Understanding the biotransformation of XLR11 is the foundation of accurate detection. The

parent compound is lipophilic and rapidly cleared from the blood, making metabolite profiling

essential for urine analysis.

Primary Metabolic Routes
XLR11 undergoes three primary metabolic transformations:

Oxidative Defluorination: The 5-fluoropentyl chain loses the fluorine atom, converting XLR11

into UR-144 metabolites (e.g., UR-144 pentanoic acid).

Hydroxylation: Occurs on the pentyl chain (positions 4 and 5) and the indole ring.

Thermal Degradation (Pyrolysis): Smoking XLR11 causes ring opening of the cyclopropyl

moiety, generating specific thermal degradants that are subsequently metabolized.

The "Metabolic Convergence" Problem
Because XLR11 metabolizes into UR-144 markers, the presence of UR-144 pentanoic acid

alone is insufficient to prove XLR11 ingestion. To confirm XLR11 specifically, analysts must

target XLR-11 4-hydroxypentyl or 2'-carboxy-XLR-11 (fluorine-retaining metabolites).

Pathway Visualization
The following diagram illustrates the divergence between thermal degradation and hepatic

metabolism, highlighting the critical markers for differentiation.
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Caption: Figure 1. Dual metabolic pathways of XLR11 showing the convergence with UR-144

via defluorination and the distinct thermal degradation route.

Matrix-Specific Detection Windows
The detection window for XLR11 is highly dependent on the biological matrix and the analyte

targeted (parent vs. metabolite).

Comparative Detection Data
The following table synthesizes pharmacokinetic data from controlled administration studies

and casework extrapolations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b592965/docs?utm_src=pdf-body-img#technical-guide-detection-windows-and-metabolic-profiling-of-xlr11-in-forensic-toxicology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Matrix
Primary Target
Analyte

Detection Window
(Approx.)[1]

Mechanistic Insight

Blood / Plasma Parent XLR11 12 – 24 Hours

Rapid distribution into

lipid-rich tissues

clears parent drug

quickly. Useful only for

acute intoxication

cases.

Oral Fluid Parent XLR11 12 – 48 Hours

Parent drug deposits

in the oral cavity

during smoking.

Correlation with blood

concentration is poor

due to depot effect.

Urine
UR-144 Pentanoic

Acid
3 – 7 Days

Major metabolite but

non-specific. High

abundance allows for

longer detection but

cannot confirm XLR11

vs UR-144.

Urine XLR-11 4-OH-pentyl 2 – 5 Days

Specific marker.

Slightly shorter

window than the

pentanoic acid

metabolite due to

lower abundance.

Hair Parent XLR11 Months (1cm/month)

Parent drug is trapped

in the keratin matrix.

Unlike urine, parent

XLR11 is the major

analyte in hair, not

metabolites.
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Critical Note: In urine, parent XLR11 is rarely detected (<1% of cases). Laboratories must target

the specific metabolites (XLR-11 4-OH-pentyl) to confirm intake.

Analytical Protocol: LC-MS/MS Quantification
To achieve the sensitivity required for low-concentration metabolites (sub-ng/mL range), Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.

Sample Preparation (Urine)
Since many XLR11 metabolites are excreted as glucuronide conjugates, enzymatic hydrolysis

is a critical step to maximize sensitivity.

Aliquot: Transfer 200 µL of urine to a glass tube.

Hydrolysis: Add 50 µL of

-glucuronidase (E. coli or Helix pomatia). Incubate at 55°C for 45 minutes.

Why? Converts Phase II glucuronides back to Phase I analytes (aglycones), increasing

the signal for the target markers.

Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of 1-chlorobutane:isopropanol

(9:1). Vortex for 5 mins, centrifuge, and freeze to separate layers.

Reconstitution: Evaporate the organic layer under nitrogen and reconstitute in 100 µL of

Mobile Phase A/B (50:50).

LC-MS/MS Parameters[1][2][3][4][5][6]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Ionization: ESI Positive Mode.

MRM Transitions Table:

Analyte Precursor Ion (m/z)
Product Ion 1
(Quant)

Product Ion 2
(Qual)

XLR11 (Parent) 330.2 125.1 232.1

UR-144 Pentanoic

Acid
342.2 125.1 55.1

XLR-11 4-OH-pentyl 346.2 125.1 248.1

5-OH-UR-144 328.2 125.1 144.1

XLR11-d5 (IS) 335.2 125.1 237.1

Analytical Workflow Diagram
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Caption: Figure 2. Step-by-step analytical workflow for the extraction and quantification of

XLR11 metabolites from human urine.

Forensic Interpretation & Challenges
Differentiating XLR11 from UR-144
This is the most common pitfall in casework.

Scenario A: Detection of UR-144 pentanoic acid only.

Interpretation: Inconclusive. Could be UR-144 or XLR11 (via defluorination).[2][3][4][5]
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Scenario B: Detection of UR-144 pentanoic acid + XLR-11 4-OH-pentyl.

Interpretation: Confirmed XLR11 intake.[2][6] The 4-OH metabolite retains the fluorine

atom.

Scenario C: Detection of 2'-carboxy-XLR-11.

Interpretation: Confirmed XLR11 intake.[6] This is a highly specific marker formed by

oxidation of the tetramethylcyclopropyl ring.

Thermal Degradation Artifacts
When XLR11 is smoked, the high temperature causes the cyclopropyl ring to open. In cases

where urine screening is negative for standard metabolites but circumstantial evidence

suggests smoking, analysts should look for thermal degradant metabolites. These are often

formed from the ring-opened pyrolysis product and can extend the window of detection or

provide evidence of method of administration (smoking vs. oral).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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